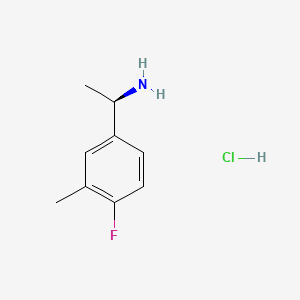

(R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality (R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(4-fluoro-3-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEFSEOLAJTAQO-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@@H](C)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662534 | |

| Record name | (1R)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213096-70-8 | |

| Record name | (1R)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (R)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl

Introduction: The Strategic Importance of Chiral Fluorinated Amines in Modern Drug Discovery

(R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride is a chiral amine that embodies two critical structural features highly sought after in contemporary medicinal chemistry: a stereochemically defined center and a strategically placed fluorine atom. Chiral amines are fundamental building blocks in a vast array of pharmaceuticals, with over 40% of commercial drugs containing this motif. The specific spatial arrangement of substituents around a chiral center is pivotal for molecular recognition and binding affinity to biological targets such as enzymes and receptors.[1] Consequently, the use of single-enantiomer drugs has become a paramount objective in drug development to enhance therapeutic efficacy and minimize off-target effects.[1]

The incorporation of fluorine into drug candidates is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[2][3][4] The high electronegativity and small size of the fluorine atom can significantly influence a compound's metabolic stability, membrane permeability, pKa, and binding affinity to its target protein.[3][4] Therefore, the combination of a chiral amine scaffold with fluorine substitution, as seen in (R)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl, makes it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the known physicochemical properties of this compound, offering insights for its application in research and drug development.

Molecular Identity and Core Physicochemical Parameters

(R)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl is a hydrochloride salt of a chiral primary amine. The presence of the hydrochloride salt enhances the compound's stability and aqueous solubility, which is often advantageous for pharmaceutical formulation and handling.

| Identifier | Value | Source |

| Chemical Name | (R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride | ChemScene |

| CAS Number | 1256944-96-3 | ChemScene[5] |

| Molecular Formula | C₉H₁₃ClFNO | ChemScene[5] |

| Molecular Weight | 205.66 g/mol | ChemScene[5] |

Below is a 2D representation of the chemical structure of (R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride.

Computed Physicochemical Properties and Their Implications

| Property | Computed Value | Source | Implication in Drug Development |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | ChemScene[5] | This value suggests good potential for oral bioavailability and cell membrane permeability, as a TPSA of less than 140 Ų is often associated with favorable absorption. |

| LogP (Octanol-Water Partition Coefficient) | 2.2758 | ChemScene[5] | This LogP value indicates a moderate level of lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability, which is often desirable for drug candidates. |

| Hydrogen Bond Acceptors | 2 | ChemScene[5] | The presence of hydrogen bond acceptors (the fluorine and nitrogen atoms) influences the molecule's interaction with biological targets and its solubility. |

| Hydrogen Bond Donors | 1 | ChemScene[5] | The primary amine group acts as a hydrogen bond donor, contributing to its binding interactions and solubility profile. |

| Rotatable Bonds | 2 | ChemScene[5] | A low number of rotatable bonds suggests a degree of conformational rigidity, which can be beneficial for binding affinity to a specific target. |

Experimental Data and Characterization of a Structurally Related Analog

Direct experimental data for (R)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl is limited. However, a study on the closely related compound, 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride , which shares the identical substituted phenyl group, provides valuable experimental insights that may offer a reasonable approximation for the thermal properties of the title compound.

A study by Kuś et al. (2023) characterized this analog using various analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6]

-

Melting Point (DSC): The melting point of the analog was determined to be 211 °C, with a classical determination showing a range of 205–207 °C.[6]

-

Thermal Stability (TGA): The TGA revealed that decomposition of the analog began at approximately 180 °C, which is below its melting point, and was complete by about 225 °C.[6]

Expert Insight: The observation that decomposition begins below the melting point is a critical piece of information for handling and storage. It suggests that prolonged exposure to high temperatures, even below the apparent melting point, could lead to degradation of the compound. When using (R)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl in chemical reactions, it is advisable to consider this potential for thermal instability, especially in high-temperature reaction conditions or during purification steps like distillation.

Experimental Protocols: A Workflow for Physicochemical Characterization

For researchers aiming to generate experimental data for (R)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl, the following standard protocols are recommended.

Determination of Melting Point

Methodology:

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.

Causality: An accurate melting point is a crucial indicator of purity. A sharp melting range typically signifies a high degree of purity, while a broad or depressed melting range can indicate the presence of impurities.

Solubility Assessment

Methodology:

-

A known mass of the compound (e.g., 1 mg) is added to a known volume of a solvent (e.g., 1 mL) in a vial at a controlled temperature (e.g., 25 °C).

-

The mixture is agitated (e.g., vortexed or sonicated) for a set period.

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble at that concentration. The process can be repeated with increasing concentrations to determine the approximate solubility limit.

-

A range of pharmaceutically relevant solvents should be tested, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

Causality: Solubility data is fundamental for designing synthetic reactions, purification methods (e.g., crystallization), and for developing formulations for biological assays or in vivo studies.

pKa Determination via Potentiometric Titration

Methodology:

-

A solution of the compound in water or a co-solvent system (if aqueous solubility is low) is prepared at a known concentration.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

The titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

Causality: The pKa of the primary amine is critical for understanding its ionization state at physiological pH. This, in turn, influences its solubility, membrane permeability, and its ability to interact with biological targets.

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical entity like (R)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl.

Caption: Workflow for Physicochemical Profiling.

Synthetic Considerations

A plausible synthetic route could start from 1-(4-fluoro-3-methylphenyl)ethan-1-one. This ketone could be converted to an imine or oxime, followed by a stereoselective reduction to yield the desired (R)-enantiomer. The final step would involve the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.

The following diagram illustrates a generalized synthetic pathway.

Caption: Generalized Synthetic Pathway.

Applications in Drug Development

(R)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the primary amine allows for a wide range of chemical modifications, such as amide bond formation, alkylation, and arylation, to build a library of compounds for screening.

The 4-fluoro-3-methylphenyl moiety is of particular interest. The fluorine atom can block metabolic oxidation at the 4-position of the phenyl ring, potentially increasing the half-life of a drug.[8] The methyl group at the 3-position provides steric bulk and can influence the conformation of the molecule, potentially leading to improved binding selectivity for its target. This substitution pattern is found in a variety of biologically active compounds.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for (R)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl is not publicly available. However, based on the known hazards of similar chemical classes, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Self-Validation: Always consult a comprehensive, up-to-date MSDS for any chemical before use. If a specific MSDS is not available, a qualified chemist or safety professional should assess the potential hazards based on the chemical structure and available data for related compounds.

Conclusion

(R)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl is a strategically designed building block for medicinal chemistry and drug discovery. Its chiral nature and the presence of a fluorinated phenyl ring offer significant advantages for the development of novel therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic profiles. While a complete experimental dataset for this specific compound is not yet in the public domain, this guide provides a comprehensive overview of its known properties, contextual information from related compounds, and standard protocols for its further characterization. As research in this area progresses, a more complete understanding of this promising molecule's properties will undoubtedly emerge, further solidifying its role in the synthesis of next-generation pharmaceuticals.

References

-

Kuś, P., Kusz, J., Książek, M., Pieprzyca, E., & Rojkiewicz, M. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4721. Available at: [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved January 25, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Available at: [Link]_

- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

PubChem. (n.d.). (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. Retrieved January 25, 2026, from [Link]

-

ACS Publications. (2011). Applications of Fluorine in Medicinal Chemistry. Retrieved January 25, 2026, from [Link]

-

PubMed. (2012). The role of fluorine in medicinal chemistry. Retrieved January 25, 2026, from [Link]

-

OSTI.GOV. (2010). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved January 25, 2026, from [Link]

-

Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? Retrieved January 25, 2026, from [Link]

-

ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved January 25, 2026, from [Link]

-

Rhodium.ws. (n.d.). Clandestine Drug Synthesis. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2025). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Available at: [Link]

-

ResearchGate. (n.d.). Drugs with α‐chiral amine moieties and routes for the synthesis of.... Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved January 25, 2026, from [Link]

-

Royal Society of Chemistry. (2024). The significance of chirality in contemporary drug discovery-a mini review. Retrieved January 25, 2026, from [Link]

Sources

- 1. AB460597 | CAS 1256944-96-3 – abcr Gute Chemie [abcr.com]

- 2. selleckchem.com [selleckchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. fishersci.com [fishersci.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814 - Google Patents [patents.google.com]

- 7. US5847214A - Process for preparing N-methyl-3-(P-trifluoromethylphenoxy)-3-phenyl-propylamine and salts thereof in a highly pure form - Google Patents [patents.google.com]

- 8. gsa.gov [gsa.gov]

The Emergence of a Key Chiral Amine: A Technical Guide to the Discovery and History of (R)-1-(4-Fluoro-3-methylphenyl)ethanamine

Introduction: In the landscape of modern pharmaceutical development, the strategic incorporation of specific structural motifs can profoundly influence the efficacy and safety of a drug candidate. Chiral amines, particularly those bearing fluorine atoms, are prized building blocks for their ability to impart desirable pharmacokinetic and pharmacodynamic properties. This technical guide delves into the discovery and history of one such critical intermediate: (R)-1-(4-Fluoro-3-methylphenyl)ethanamine. This compound has emerged as an indispensable component in the synthesis of cutting-edge therapeutics, most notably in the class of Bruton's tyrosine kinase (BTK) inhibitors.

The Genesis of a Chiral Building Block: A Convergence of Need and Innovation

The discovery of (R)-1-(4-Fluoro-3-methylphenyl)ethanamine is intrinsically linked to the development of targeted therapies for immunological diseases and B-cell malignancies. The relentless pursuit of highly selective and potent kinase inhibitors created a demand for novel chiral building blocks that could precisely orient pharmacophores within the intricate binding pockets of enzymes.

Bruton's tyrosine kinase (BTK) has been identified as a crucial mediator in B-cell receptor signaling pathways, making it a prime target for therapeutic intervention in autoimmune diseases and various cancers.[1][2] The development of BTK inhibitors, such as the first-in-class drug ibrutinib, marked a significant advancement in treating these conditions.[1] However, the quest for next-generation inhibitors with improved selectivity and reduced off-target effects necessitated the exploration of new chemical space.[1][3]

It was within this context of optimizing BTK inhibitors that (R)-1-(4-Fluoro-3-methylphenyl)ethanamine emerged as a key synthetic intermediate. Its specific stereochemistry and the presence of the fluoro and methyl substituents on the phenyl ring were found to be critical for achieving high potency and selectivity in drugs like Evobrutinib, an oral, covalent BTK inhibitor developed for the treatment of immunological diseases such as multiple sclerosis.[1][3][4]

The Synthetic Blueprint: Enantioselective Pathways to a Prized Intermediate

The industrial production of a single enantiomer of a chiral amine requires a robust and efficient asymmetric synthesis. The primary route to (R)-1-(4-Fluoro-3-methylphenyl)ethanamine begins with the readily available prochiral ketone, 4'-fluoro-3'-methylacetophenone. The critical step is the enantioselective introduction of the amine group to form the desired (R)-enantiomer. Two principal methodologies have proven effective: asymmetric reductive amination and transaminase-mediated biocatalysis.

Asymmetric Reductive Amination: A Catalyst-Driven Approach

Asymmetric reductive amination is a powerful and widely employed method for the synthesis of chiral amines from ketones.[3] This one-pot reaction involves the in-situ formation of an imine from the ketone and an amine source, followed by a stereoselective reduction catalyzed by a chiral catalyst.

Conceptual Workflow for Asymmetric Reductive Amination:

Figure 2: Conceptual workflow of transaminase-mediated synthesis.

Detailed Experimental Protocol (Representative):

A representative protocol for the biocatalytic synthesis of (R)-1-(4-Fluoro-3-methylphenyl)ethanamine is as follows:

-

Biocatalyst Preparation: An (R)-selective transaminase, either as a whole-cell catalyst or a purified enzyme, is prepared in a suitable buffer solution. The pH of the buffer is optimized for enzyme activity and stability.

-

Reaction Mixture: In a temperature-controlled reactor, 4'-fluoro-3'-methylacetophenone is added to the enzyme-containing buffer. An amino donor, typically a cheap and readily available amine like isopropylamine, is also added in excess to drive the reaction equilibrium towards product formation. A co-solvent such as DMSO may be used to improve the solubility of the ketone substrate.

-

Biotransformation: The reaction mixture is incubated at a specific temperature with gentle agitation. The progress of the reaction is monitored by analyzing the conversion of the ketone and the formation of the chiral amine.

-

Product Isolation: Once the reaction reaches completion or equilibrium, the enzyme is removed (e.g., by centrifugation for whole cells or filtration). The aqueous phase is then subjected to an extractive work-up. The pH is adjusted to make the amine freebase, which is then extracted into an organic solvent. The solvent is evaporated, and the product is purified.

The rationale for this approach is rooted in the high enantioselectivity of the transaminase enzyme. The enzyme's active site is exquisitely shaped to bind the prochiral ketone in a specific orientation, allowing for the transfer of the amino group to only one face of the carbonyl, resulting in the formation of the (R)-enantiomer with very high enantiomeric excess.

Quantitative Data Summary

| Parameter | Asymmetric Reductive Amination | Transaminase-Mediated Biocatalysis |

| Starting Material | 4'-fluoro-3'-methylacetophenone | 4'-fluoro-3'-methylacetophenone |

| Key Reagent | Chiral Metal Catalyst | (R)-selective Transaminase |

| Typical Yield | >80% | Variable, can be high with process optimization |

| Enantiomeric Excess | >95% | >99% |

| Reaction Conditions | High pressure, elevated temperature | Mild temperature, atmospheric pressure |

| Solvent | Organic solvents | Aqueous buffer with co-solvents |

Historical Significance and Future Outlook

The development of a scalable and efficient synthesis for (R)-1-(4-Fluoro-3-methylphenyl)ethanamine has been a critical enabler for the clinical advancement of BTK inhibitors like Evobrutinib. [1][3]The availability of this chiral amine in high enantiomeric purity has allowed medicinal chemists to systematically explore the structure-activity relationships of these inhibitors, leading to the discovery of drug candidates with improved safety and efficacy profiles.

The history of this compound is a testament to the symbiotic relationship between process chemistry and drug discovery. The need for a specific chiral building block in a high-profile drug development program spurred innovation in asymmetric synthesis. The resulting methodologies, in turn, have made this and similar chiral amines more accessible for a broader range of applications in medicinal chemistry.

Looking ahead, the demand for (R)-1-(4-Fluoro-3-methylphenyl)ethanamine is likely to remain strong as research into BTK inhibitors and other targeted therapies continues to expand. Further advancements in catalysis, particularly in the field of biocatalysis, will likely lead to even more efficient and sustainable manufacturing processes for this important chiral intermediate.

References

-

Hughes, D. L. (2019). Discovery of Evobrutinib: An Oral, Potent, and Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of Immunological Diseases. Journal of Medicinal Chemistry, 62(17), 7991-8005. Available from: [Link]

-

Lukas, A., et al. (2009). Metal-Brønsted Acid Cooperative Catalysis for Asymmetric Reductive Amination. Journal of the American Chemical Society, 131(18), 6364-6365. Available from: [Link]

-

Török, B., et al. (2021). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 11(25), 15286-15293. Available from: [Link]

-

Gotor-Fernández, V., et al. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Molecules, 26(5), 1308. Available from: [Link]

-

Wang, C., & Xiao, J. (2013). Asymmetric Reductive Amination. In Asymmetric Synthesis II (pp. 1-45). Springer, Berlin, Heidelberg. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173-9200. Available from: [Link]

-

Caldwell, R. D., et al. (2019). Discovery of Evobrutinib: An Oral, Potent and Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of Immunological Diseases. Journal of Medicinal Chemistry, 62(17), 7991-8005. Available from: [Link]

-

PR Newswire. (2019, May 10). Positive Phase II Data Further Highlights Clinical Proof of Concept for Evobrutinib, First Oral Bruton's Tyrosine Kinase (BTK) Inhibitor to Report Positive Phase II Clinical Results in MS. Retrieved from [Link]

-

Liu, Y., et al. (2018). The development of Bruton's tyrosine kinase (BTK) inhibitors from 2012 to 2017: A mini-review. European Journal of Medicinal Chemistry, 151, 221-230. Available from: [Link]

- Montalban, X., et al. (2019). Efficacy and safety of evobrutinib, a Bruton's tyrosine kinase inhibitor, in relapsing multiple sclerosis: a randomised, double-blind, placebo-controlled, phase 2 trial. The Lancet Neurology, 18(9), 827-837.

-

Gabizon, R., & London, N. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceutics, 13(7), 1083. Available from: [Link]

-

ASH Clinical News. (2023, December 19). Science, Greed, Ambition Led to Development of BTK Inhibitors. Retrieved from [Link]

-

Van der Walt, A. (2024, November 7). Investigating evobrutinib and other BTK inhibitors for the treatment of MS. YouTube. Retrieved from [Link]

-

Singh, R., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(16), 4967. Available from: [Link]

Sources

- 1. Discovery of Evobrutinib: An Oral, Potent, and Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of Immunological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Positive Phase II Data Further Highlights Clinical Proof of Concept for Evobrutinib, First Oral Bruton's Tyrosine Kinase (BTK) Inhibitor to Report Positive Phase II Clinical Results in MS [prnewswire.com]

Navigating the Unknown: A Technical Guide to the Safe Handling of (R)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl

Senior Application Scientist Note: This guide addresses the safety and handling of the novel research compound (R)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl. At the time of publication, a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific molecule is not publicly available. Therefore, this document is constructed upon the foundational principles of chemical safety, drawing parallels from the known hazards of structurally similar aromatic amines and amine hydrochloride salts. This guide is not a substitute for a manufacturer-provided SDS. It is imperative for all personnel to obtain and thoroughly review the official SDS from the supplier before commencing any experimental work. All protocols herein are designed as a robust baseline for ensuring laboratory safety when dealing with compounds of unknown toxicological profiles.

Compound Identification and Hazard Assessment

(R)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl is a chiral aromatic amine hydrochloride. The structure suggests potential for biological activity, and as with all novel research chemicals, it should be treated as potentially hazardous. Aromatic amines as a class are known for potential toxicities, including carcinogenicity and mutagenicity.[1] The hydrochloride salt form generally increases water solubility and may impact the compound's absorption characteristics.

In the absence of specific data, a precautionary approach is mandated. The primary hazards associated with this class of compounds include:

-

Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[2]

-

Skin and Eye Irritation: Direct contact may cause irritation or chemical burns.

-

Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

-

Unknown Long-Term Effects: Due to its novelty, chronic exposure effects are uncharacterized.

Estimated Physicochemical Properties

The following table provides estimated properties based on structural analogs. These are for informational purposes only and must be confirmed with empirical data.

| Property | Estimated Value | Rationale |

| Molecular Formula | C₉H₁₃ClFN | Based on chemical structure. |

| Molecular Weight | ~189.66 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for amine hydrochloride salts. |

| Solubility | Soluble in water, methanol; sparingly soluble in DCM. | The hydrochloride salt form enhances polarity and aqueous solubility. |

| Melting Point | Not available | Must be determined experimentally. |

| Boiling Point | Not available | Likely to decompose upon heating. |

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

A multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the compound.[3]

-

Body Protection: A flame-resistant laboratory coat is mandatory.[4] An additional chemical-resistant apron should be worn when handling larger quantities or solutions.

-

Hand Protection: Chemical-resistant nitrile gloves are the minimum requirement.[5] Double-gloving is strongly recommended. Gloves should be inspected before use and changed immediately upon contamination.

-

Eye and Face Protection: Safety goggles with side shields are essential to protect against splashes.[3] When handling the solid compound outside of a contained environment or when there is a significant splash risk, a full-face shield should be worn in addition to goggles.[6]

-

Respiratory Protection: When handling the powdered form of the compound, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation.[7] All weighing and aliquoting of the solid must be performed in a certified chemical fume hood or a powder containment hood.

-

Footwear: Fully enclosed, chemical-resistant shoes must be worn at all times in the laboratory.[4]

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following protocol outlines a self-validating system for handling (R)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl, from initial preparation to waste disposal. The causality behind each step is explained to instill a deep understanding of the safety rationale.

Workflow Diagram: Safe Handling of a Potentially Hazardous Research Compound

Caption: A logical workflow for handling potent research compounds.

Detailed Protocol:

-

Preparation Phase:

-

Step 1: SDS Review: Before entering the lab, obtain and meticulously read the supplier-provided Safety Data Sheet. This is the most authoritative source of information.

-

Step 2: Don PPE: Put on all required personal protective equipment as detailed in Section 2. Ensure a proper fit and inspect for any defects.[5]

-

Step 3: Fume Hood Preparation: Ensure the chemical fume hood is certified and functioning correctly. The sash should be positioned as low as possible. Line the work surface with absorbent, plastic-backed paper.

-

-

Handling Phase:

-

Step 4: Weighing: All transfers and weighing of the solid compound must occur within the fume hood to contain any airborne particles.[7] Use anti-static weigh boats and tools.

-

Step 5: Solubilization: Add the solvent to the solid compound slowly to avoid splashing. If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the hood.

-

Step 6: Experimental Use: Keep all containers with the compound clearly labeled and sealed when not in immediate use. Conduct all manipulations within the fume hood.

-

-

Cleanup and Disposal Phase:

-

Step 7: Decontamination: After completing the experiment, decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable decontamination solution should be determined based on the compound's reactivity (consult the SDS).

-

Step 8: Waste Segregation: Dispose of all contaminated materials, including gloves, weigh boats, and absorbent paper, in a dedicated, sealed, and clearly labeled hazardous waste container.[8] Do not mix with other waste streams.[9]

-

Step 9: Doffing PPE: Remove PPE in the correct order (e.g., gloves first, then lab coat, then eye protection) to prevent cross-contamination.

-

Step 10: Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.

-

Emergency Procedures: Preparedness and Response

Be prepared for accidents before they happen.[10]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.

-

Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[11] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

-

Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand), scoop it into a sealed container, and decontaminate the area. For a large spill, evacuate the area, secure the laboratory, and contact the institution's environmental health and safety office immediately.[12]

Storage and Disposal

-

Storage: Store the compound in a tightly sealed, clearly labeled container.[7] Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: All waste containing (R)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl must be treated as hazardous waste.[8] It should be collected in a designated, sealed container and disposed of through an approved hazardous waste management program, in accordance with all local, state, and federal regulations.[9]

References

-

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

-

Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

-

New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]

-

University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

-

Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

-

ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

-

Scribd. (n.d.). Msds 2,4 d Amine Salt 72% Sl. Retrieved from [Link]

-

EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

-

SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

-

Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]

- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 6. sams-solutions.com [sams-solutions.com]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. collectandrecycle.com [collectandrecycle.com]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

The Crucial Role of Stereochemistry: A Technical Guide to 1-(4-Fluoro-3-methylphenyl)ethanamine for Researchers and Drug Development Professionals

In the landscape of modern drug discovery and development, a deep understanding of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic success and patient safety. The spatial arrangement of atoms within a molecule can profoundly influence its pharmacological and toxicological properties. This guide provides an in-depth technical exploration of the stereochemistry of 1-(4-Fluoro-3-methylphenyl)ethanamine, a chiral amine that serves as a valuable building block in the synthesis of various pharmaceutical agents. We will delve into the synthesis of the racemic mixture, methodologies for chiral resolution, and the analytical techniques essential for determining enantiomeric purity, all while grounding our discussion in the fundamental principles that govern stereoselective interactions in biological systems.

The Significance of Chirality in Drug Design

Many drugs are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers, designated as (R) and (S), often exhibit different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to adverse effects. Therefore, the ability to synthesize and analyze enantiomerically pure compounds is paramount in the pharmaceutical industry. The fluorinated and methylated phenyl-ethanamine scaffold of our topic compound is a common motif in centrally acting agents, where stereochemistry at the benzylic carbon can dictate receptor binding affinity and functional activity.

Synthesis of Racemic 1-(4-Fluoro-3-methylphenyl)ethanamine

The foundational step in accessing the individual enantiomers is the synthesis of the racemic mixture. A robust and scalable method for preparing 1-(4-Fluoro-3-methylphenyl)ethanamine is through the reductive amination of the corresponding ketone, 4-fluoro-3-methylacetophenone.

Reductive Amination via the Leuckart Reaction: A Mechanistic Overview

The Leuckart reaction is a classic and effective method for the reductive amination of aldehydes and ketones.[1] In this one-pot reaction, the carbonyl compound is heated with an amine source, typically formamide or ammonium formate, which also acts as the reducing agent.[2][3] The reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[4]

Caption: Reductive amination of 4-fluoro-3-methylacetophenone.

Experimental Protocol: Synthesis of Racemic 1-(4-Fluoro-3-methylphenyl)ethanamine

Materials:

-

4-Fluoro-3-methylacetophenone

-

Ammonium formate (or Formamide and Formic Acid)

-

Methanol (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-3-methylacetophenone (1 equivalent) in a minimal amount of methanol.

-

Addition of Reagents: Add ammonium formate (excess, e.g., 5-10 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 6-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully add an aqueous solution of hydrochloric acid to quench the reaction and protonate the amine.

-

Wash the aqueous layer with dichloromethane to remove any unreacted ketone and non-basic impurities.

-

Basify the aqueous layer with a sodium hydroxide solution to deprotonate the amine hydrochloride.

-

Extract the free amine into dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 1-(4-fluoro-3-methylphenyl)ethanamine.

-

-

Purification (Optional): The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Chiral Resolution: Separating the Enantiomers

With the racemic mixture in hand, the next critical step is the separation of the (R) and (S) enantiomers. Several techniques can be employed, with diastereomeric salt formation and enzymatic kinetic resolution being two of the most common and effective methods.

Diastereomeric Salt Formation

This classical method relies on the reaction of the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[2] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Caption: Diastereomeric salt formation for chiral resolution.

Materials:

-

Racemic 1-(4-Fluoro-3-methylphenyl)ethanamine

-

L-(+)-Tartaric acid

-

Methanol (or other suitable solvent)

-

Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Salt Formation: Dissolve the racemic amine (1 equivalent) in warm methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalent) in warm methanol. Slowly add the tartaric acid solution to the amine solution with stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The mother liquor contains the more soluble diastereomeric salt.

-

Liberation of the Free Amine:

-

Suspend the isolated crystals in a mixture of dichloromethane and an aqueous sodium hydroxide solution. Stir until the solid dissolves completely.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched amine.

-

-

Recovery from Mother Liquor: The other enantiomer can be recovered from the mother liquor by a similar basification and extraction procedure.

-

Enantiomeric Purity Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC).

| Resolving Agent | Key Advantages | Considerations |

| Tartaric Acid Derivatives | Readily available, relatively inexpensive, well-established methodology. | The choice of the specific tartaric acid derivative (e.g., dibenzoyl- or di-p-toluoyl-) can significantly impact the resolution efficiency and may require screening.[5] |

| Camphorsulfonic Acid | Often provides good crystallinity. | Can be more expensive than tartaric acid. |

| Mandelic Acid | Another commonly used and effective resolving agent. | Requires screening for optimal performance with the specific amine. |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture. In a typical application, the enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. The acylated and unreacted enantiomers can then be separated based on their different chemical properties.

Caption: Enzymatic kinetic resolution of a racemic amine.

Materials:

-

Racemic 1-(4-Fluoro-3-methylphenyl)ethanamine

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

-

Acyl donor (e.g., ethyl acetate or vinyl acetate)

-

Anhydrous organic solvent (e.g., toluene or heptane)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of the racemic amine (1 equivalent) in an anhydrous organic solvent, add the acyl donor (excess, e.g., 2-5 equivalents).

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture.

-

Reaction: Stir the suspension at a controlled temperature (e.g., 30-50 °C). Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

Workup:

-

Filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

-

Separation: Separate the acylated amine from the unreacted amine by column chromatography on silica gel.

-

Hydrolysis of the Acylated Amine (Optional): The acylated enantiomer can be hydrolyzed back to the free amine using acidic or basic conditions to obtain the other enantiomer in high purity.

-

Enantiomeric Purity Analysis: Determine the e.e. of both the unreacted amine and the amine obtained after hydrolysis using chiral HPLC.

| Parameter | Diastereomeric Salt Formation | Enzymatic Kinetic Resolution |

| Principle | Different solubility of diastereomeric salts. | Stereoselective enzymatic reaction. |

| Theoretical Max. Yield | 50% for each enantiomer (can be improved with racemization of the unwanted enantiomer). | 50% for each enantiomer (can be improved with racemization). |

| Advantages | Scalable, well-established, can be cost-effective. | High enantioselectivity, mild reaction conditions, environmentally friendly (biocatalysis). |

| Disadvantages | Requires screening of resolving agents and solvents, can be labor-intensive. | Enzyme cost and stability can be a factor, separation of product and unreacted substrate required. |

Analytical Characterization: Determination of Enantiomeric Purity

Accurate determination of the enantiomeric excess (e.e.) is crucial to validate the success of a chiral resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose.[6]

Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in the chromatographic column. The two enantiomers will have different retention times, and the ratio of their peak areas in the chromatogram is used to calculate the e.e.

Typical Chiral HPLC Method Parameters:

-

Chiral Column: A variety of CSPs are commercially available, often based on polysaccharides (e.g., cellulose or amylose derivatives) coated on a silica support. The selection of the appropriate column is often empirical and may require screening.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The ratio of these solvents is optimized to achieve good separation. Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) may be used to improve peak shape for acidic or basic analytes, respectively.

-

Detector: A UV detector is typically used, set to a wavelength where the analyte has strong absorbance.

-

Calculation of Enantiomeric Excess (e.e.):

-

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

The Impact of Stereochemistry on Pharmacological Activity

While specific pharmacological data for the individual enantiomers of 1-(4-fluoro-3-methylphenyl)ethanamine is not extensively published, the principles of stereopharmacology provide a strong basis for expecting differential activity. Many chiral amines that interact with the central nervous system do so by binding to G-protein coupled receptors (GPCRs).[7] The binding pockets of these receptors are themselves chiral, composed of asymmetrically arranged amino acid residues. This chirality leads to stereoselective binding, where one enantiomer fits into the binding site more favorably than the other, resulting in differences in affinity and/or efficacy.[8]

For phenethylamine derivatives, the stereochemistry at the carbon atom adjacent to the amino group is often critical for receptor interaction. For example, in the case of amphetamine, the (S)-enantiomer is significantly more potent as a central nervous system stimulant than the (R)-enantiomer. Similarly, for many β-adrenergic receptor agonists and antagonists, the biological activity resides predominantly in one enantiomer. It is therefore highly probable that the (R)- and (S)-enantiomers of 1-(4-fluoro-3-methylphenyl)ethanamine will exhibit different pharmacological profiles, making their separation and individual characterization essential for the development of any potential therapeutic agent derived from this scaffold.

Conclusion

The stereochemistry of 1-(4-fluoro-3-methylphenyl)ethanamine is a critical aspect that must be carefully considered in its application in drug discovery and development. This guide has provided a comprehensive overview of the synthesis of the racemic mixture and detailed methodologies for its chiral resolution via diastereomeric salt formation and enzymatic kinetic resolution. Furthermore, the importance of analytical techniques such as chiral HPLC for the determination of enantiomeric purity has been highlighted. A thorough understanding and application of these principles and techniques are indispensable for researchers and scientists working to develop safe and effective new medicines. The ability to isolate and study the individual enantiomers of chiral building blocks like 1-(4-fluoro-3-methylphenyl)ethanamine is a cornerstone of modern pharmaceutical science.

References

-

Klabunde, T., & Hessler, G. (2002). Drug design strategies for targeting G-protein-coupled receptors. ChemBioChem, 3(10), 928-944. Available at: [Link]

-

(S)-1-(4-Trifluoromethylphenyl)Ethylamine - Semantic Scholar. (n.d.). Retrieved January 25, 2026, from [Link]

-

Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[7][9]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563-6569. Available at: [Link]

-

Kaźmierczak, H., Giełdoń, A., & Bąk, A. (2011). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. Forensic Science International, 212(1-3), 10-21. Available at: [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Reactions, 4(1), 1-22. Available at: [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics. (n.d.). Retrieved January 25, 2026, from [Link]

-

Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

-

Controlling the selectivity of aminergic GPCR ligands from the extracellular vestibule. (2020). RSC Medicinal Chemistry, 11(10), 1141-1155. Available at: [Link]

-

Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

Medicinal Chemistry Functional Selectivity in GPCR Heterocomplexes - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. (n.d.).

-

Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals - Chemical Science (RSC Publishing). (n.d.). Retrieved January 25, 2026, from [Link]

-

Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

Functional Selectivity in GPCR Signaling: Understanding the Full Spectrum of Receptor Conformations - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

- Improved method for the synthesis of substituted formylamines and substituted amines. (n.d.).

-

Receptor-wide Determinants of G Protein Coupling Selectivity in Aminergic GPCRs - bioRxiv. (n.d.). Retrieved January 25, 2026, from [Link]

-

Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2022). Molecules, 27(23), 8504. Available at: [Link]

-

Levomethamphetamine - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction - SciSpace. (n.d.). Retrieved January 25, 2026, from [Link]

-

Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Reactions, 4(1), 1-22. Available at: [Link]

-

Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Pharmaceutica Analytica Acta, 9(10), 1-4. Available at: [Link]

-

Asymmetric Synthesis of (+)-Vellosimine Enabled by a Sequential Nucleophilic Addition/Cyclization Process - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. jocpr.com [jocpr.com]

- 6. mdpi.com [mdpi.com]

- 7. Deciphering the Code to Aminergic G-Protein Coupled Receptor Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Chiral Resolution of Amines Using (R)-1-(4-Fluoro-3-methylphenyl)ethanamine

Abstract

Enantiomerically pure amines are critical building blocks in the pharmaceutical and fine chemical industries, where stereochemistry dictates biological activity. Diastereomeric salt crystallization remains a robust, scalable, and economically viable method for resolving racemic amines.[1][2] This document provides a comprehensive technical guide on the application of (R)-1-(4-Fluoro-3-methylphenyl)ethanamine as a chiral resolving agent for acidic compounds. While direct literature on this specific agent is sparse, this guide synthesizes established principles of diastereomeric resolution with data from structurally analogous phenylethylamine derivatives to provide a robust framework for protocol development.[3][4] We will detail the underlying chemical principles, provide a step-by-step protocol for resolution, outline methods for analysis of enantiomeric excess, and present a logical workflow for troubleshooting and optimization.

Introduction and Principle of Resolution

Chiral resolution by diastereomeric salt formation is a classical technique that leverages the different physical properties of diastereomers.[1][3][5] Enantiomers, being mirror images, possess identical physical properties (e.g., solubility, melting point), making their direct separation exceedingly difficult.[4] The core strategy involves reacting a racemic mixture of a chiral acid with a single enantiomer of a chiral base, in this case, (R)-1-(4-Fluoro-3-methylphenyl)ethanamine.

The reaction creates a pair of diastereomeric salts:

-

(R)-acid + (R)-base → (R,R)-diastereomeric salt

-

(S)-acid + (R)-base → (S,R)-diastereomeric salt

These diastereomeric salts are not mirror images and thus have distinct physical properties, most critically, different solubilities in a given solvent system.[1][6] This solubility difference allows for the selective crystallization of the less soluble diastereomer, which can then be physically separated by filtration. The purified diastereomeric salt is subsequently treated with a strong base to break the salt and liberate the enantiomerically enriched amine.[5][7]

Profile of the Resolving Agent: (R)-1-(4-Fluoro-3-methylphenyl)ethanamine

While extensive application data is not widely published, the structural features of (R)-1-(4-Fluoro-3-methylphenyl)ethanamine suggest its utility as a resolving agent. It is a derivative of the well-established resolving agent (R)-1-phenylethylamine.[3][4] The presence of the fluoro- and methyl- substituents on the phenyl ring can influence the crystal lattice packing and solubility of the resulting diastereomeric salts, potentially offering unique selectivity for certain classes of chiral acids compared to its parent compound.

Key Properties:

-

Molecular Formula: C₉H₁₂FN[8]

-

Molecular Weight: 153.20 g/mol [8]

-

Appearance: Typically a colorless to pale yellow liquid[9]

-

Chirality: Possesses a single stereocenter, making it an effective chiral auxiliary.

The basicity of the amine group allows it to readily form salts with acidic functional groups.[10]

Mechanism of Diastereomeric Salt Formation and Separation

The fundamental principle relies on establishing a solid-liquid equilibrium where the solution is supersaturated with respect to the less soluble diastereomeric salt but remains undersaturated with respect to the more soluble one.

Experimental Protocols

This section provides a detailed, step-by-step methodology. It is crucial to recognize that this is a generalized protocol; optimization, particularly of the solvent system, is almost always necessary for a new racemic compound.[2][3]

Materials and Equipment

-

Racemic acidic compound to be resolved

-

(R)-1-(4-Fluoro-3-methylphenyl)ethanamine (≥97% purity)[11]

-

Screening solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone)

-

Acids and bases for pH adjustment (e.g., 1M HCl, 1M NaOH)[7]

-

Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

-

Magnetic stirrer and heat plate

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

Rotary evaporator

-

Analytical equipment: Chiral HPLC or GC, NMR spectrometer, Polarimeter

Protocol 1: Solvent Screening (Critical Step)

The success of a diastereomeric resolution hinges on finding a solvent system that maximizes the solubility difference between the two diastereomeric salts.[1][12] A parallel screening approach is highly efficient.

-

Preparation: In separate small vials, dissolve a known amount of the racemic acid (e.g., 100 mg) in a small volume of various solvents (e.g., 1-2 mL).

-

Addition of Resolving Agent: To each vial, add 0.5 equivalents of (R)-1-(4-Fluoro-3-methylphenyl)ethanamine. Using a sub-stoichiometric amount of the resolving agent is a common strategy to facilitate the crystallization of the less soluble salt.

-

Equilibration: Heat the vials to dissolve all solids, then allow them to cool slowly to room temperature, followed by further cooling in an ice bath. Observe for crystal formation.

-

Observation: Note the solvents in which solid precipitate forms. Factors to record include the amount of precipitate, crystal morphology, and the speed of crystallization.

-

Analysis: Isolate the crystals from promising solvent systems by filtration. Liberate the free acid by dissolving the salt in a minimal amount of water, acidifying with 1M HCl, and extracting with an organic solvent (e.g., ethyl acetate). Analyze the enantiomeric excess (e.e.) of the recovered acid using chiral HPLC or NMR.

Table 1. Illustrative Solvent Screening Data (Hypothetical)

| Solvent System | Observation after Cooling | e.e. of Acid from Crystals | Assessment |

| Methanol | Clear solution, no precipitate | N/A | Too soluble |

| Ethanol | Small amount of fine powder | 45% | Moderate selectivity |

| Isopropanol | Significant crystalline solid | 85% | Promising Candidate |

| Acetonitrile | Oiled out, then solidified | 20% | Poor selectivity/crystallinity |

| Ethyl Acetate | Amorphous solid formed | 60% | Good selectivity, poor crystals |

| Toluene | Clear solution, no precipitate | N/A | Too soluble |

Protocol 2: Preparative Scale Resolution

Based on the results from the solvent screen (e.g., Isopropanol from Table 1).

-

Dissolution: In an appropriately sized flask, dissolve the racemic acid (e.g., 10.0 g) in the chosen solvent (e.g., 150 mL of isopropanol) with gentle heating.

-

Salt Formation: In a separate beaker, dissolve 0.5 equivalents of (R)-1-(4-Fluoro-3-methylphenyl)ethanamine in a small amount of the same solvent and add it dropwise to the warm solution of the acid.

-

Crystallization: Allow the solution to cool slowly to room temperature. Stirring is recommended to ensure homogeneity.[6] Forcing rapid crystallization by crash cooling can trap impurities and lower the diastereomeric excess. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce nucleation.

-

Maturation: Once crystallization begins, continue stirring the slurry at room temperature or a lower temperature (e.g., 0-5 °C) for several hours to allow the system to reach equilibrium. This "aging" or "maturation" step is crucial for achieving high purity.

-

Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

-

Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3: Liberation of the Enantiopure Amine

-

Dissolution: Suspend the dried, purified diastereomeric salt in water.

-

Basification: Add a strong base, such as 2M NaOH solution, dropwise while stirring until the solution is strongly basic (pH > 12).[7] This neutralizes the acidic resolving agent and liberates the free amine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine into a suitable organic solvent (e.g., dichloromethane or diethyl ether) several times.[7]

-

Washing & Drying: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the enantiomerically enriched amine.

-

Recovery of Resolving Agent: The aqueous layer now contains the sodium salt of the resolving agent. This can often be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.

Analysis and Quality Control

Determining the success of the resolution requires accurate measurement of the enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC)

This is the most common and accurate method for determining e.e.[13][14]

-

Principle: Enantiomers are separated on a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times.

-

Procedure: A small sample of the final amine product is dissolved in the mobile phase and injected into the HPLC. The areas of the two enantiomer peaks are integrated.

-

Calculation: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100

NMR Spectroscopy with Chiral Derivatizing Agents

NMR can be used to determine e.e. by converting the enantiomers into diastereomers with a chiral derivatizing agent (CDA), such as Mosher's acid.[15][16]

-

Principle: The resulting diastereomers are chemically non-equivalent and will exhibit distinct signals (chemical shifts) in the NMR spectrum (¹H, ¹⁹F, or ³¹P).[15][17]

-

Procedure: The amine sample is reacted with the CDA in an NMR tube. The spectrum is then acquired.

-

Calculation: The e.e. is calculated from the integration ratio of the corresponding signals for the two diastereomers.

Polarimetry

-

Principle: Chiral molecules rotate the plane of polarized light. The magnitude and direction of rotation are proportional to the concentration of the enantiomer and its specific rotation.

-

Application: While useful for confirming the presence of a single enantiomer (if the specific rotation of the pure compound is known), it is less accurate for precise e.e. determination compared to chromatographic or NMR methods.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No Crystallization | Compound is too soluble in the chosen solvent; Solution is not supersaturated. | Try a less polar solvent or a solvent mixture. Concentrate the solution by slowly evaporating some solvent. Try cooling to a lower temperature. |

| "Oiling Out" | Salt's melting point is below the crystallization temperature; Solution is too concentrated. | Add more solvent to dilute the solution. Lower the crystallization temperature slowly. Change to a different solvent system.[12] |

| Low Enantiomeric Excess (e.e.) | Poor solubility difference between diastereomers; Co-precipitation of the more soluble salt; Crystallization was too rapid. | Perform a more thorough solvent screen.[12] Slow down the cooling rate. Allow the slurry to stir and "age" for a longer period (e.g., 12-24 hours) to reach equilibrium. |

| Poor Yield | The desired diastereomer has significant solubility in the mother liquor. | Optimize the crystallization temperature (lower temperature usually decreases solubility). Use a more concentrated solution, but be careful to avoid oiling out or co-precipitation. |

Conclusion

The use of (R)-1-(4-Fluoro-3-methylphenyl)ethanamine as a chiral resolving agent represents a valuable tool for the separation of racemic acids. While this guide provides a foundational protocol, empirical optimization remains the cornerstone of developing an efficient and high-yielding resolution process. The key to success lies in a systematic and well-documented solvent screening process, followed by careful control of crystallization parameters such as cooling rate, temperature, and maturation time. Coupled with robust analytical techniques like chiral HPLC, this classical resolution method can be effectively implemented for the large-scale production of enantiomerically pure compounds essential for modern drug development and chemical synthesis.

References

- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.

-

Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(1), 59-69. DOI:10.1039/D2CE01490D. Available at: [Link]

- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing). (2022-12-19).

- Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.

- Chiral resolution. Wikipedia.

- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. (2018-03-23).

-

6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. (2019-02-13). Available at: [Link]

-

21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. (2020-08-26). Available at: [Link]

-

A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health (NIH). Available at: [Link]

- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. BenchChem.

- Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337–1348.

- ChemScene. (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride. CAS 1256944-96-3.

-

Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. (2021-12-23). Available at: [Link]

-

A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. RSC Publishing. (2022-04-25). Available at: [Link]

- Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. BenchChem.

- Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. BenchChem.

- A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. RSC Publishing. (2022-04-25).

- Azov, V. A.

-

Oreate AI Blog. (2026-01-07). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. Available at: [Link]

-

Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health (NIH). Available at: [Link]

- Azov, V. A. Resolution of racemic amine mixtures is an important preparation method for enantio-pure amines.

-

ChemBK. (2024-04-09). 1-(4-FLUORO-3-METHYLPHENYL)METHANAMINE. Available at: [Link]

- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health (NIH).

- Azov, V. A. Resolution of racemic amine mixtures is an important preparation method for enantio-pure amines.

Sources

- 1. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]

- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1241682-49-4|(S)-1-(3-Fluoro-4-methylphenyl)ethanamine|BLD Pharm [bldpharm.com]

- 9. (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study - Oreate AI Blog [oreateai.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemscene.com [chemscene.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for (R)-1-(4-Fluoro-3-methylphenyl)ethanamine as a Chiral Auxiliary in Asymmetric Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Gemini

Introduction: A Modern Chiral Auxiliary for Asymmetric Synthesis

In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust strategy for the synthesis of enantiomerically pure compounds.[1] This guide details the application of (R)-1-(4-Fluoro-3-methylphenyl)ethanamine , a potent chiral auxiliary for the diastereoselective alkylation of carboxylic acid derivatives.

The strategic placement of a fluorine atom and a methyl group on the phenyl ring of the well-known 1-phenylethylamine scaffold introduces unique electronic and steric properties. The electron-withdrawing nature of the fluorine atom can influence the acidity of the α-proton in the corresponding amide enolate, potentially impacting reactivity and selectivity. The methyl group provides additional steric bulk, which can enhance facial discrimination in the approach of electrophiles. These modifications make (R)-1-(4-Fluoro-3-methylphenyl)ethanamine a compelling alternative to more traditional chiral auxiliaries, offering the potential for improved diastereoselectivity and modified reactivity profiles in the synthesis of chiral carboxylic acids and their derivatives.

This document provides a comprehensive overview of the application of this chiral auxiliary, including detailed protocols for the formation of the chiral amide, a robust and highly diastereoselective alkylation procedure adapted from the seminal work of A.G. Myers with pseudoephedrine amides, and the subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched carboxylic acid.[2][3]

Core Principle: Diastereoselective Enolate Alkylation